3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol . This compound is known for its unique structure, which includes an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Condensation Reactions: The nitrile group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, secondary amines, imines, and amides .
Scientific Research Applications
3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-bromo-4-chlorophenyl)propanenitrile
- 3-Amino-3-(2-bromo-5-chlorophenyl)propanenitrile
- 3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
Uniqueness
3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity . This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H8BrClN2 |
---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2 |
InChI Key |
NJCDNTRWTNOAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl |
Origin of Product |
United States |
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